![molecular formula C7H12O B13482477 3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
3-Ethylbicyclo[1.1.1]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylbicyclo[1.1.1]pentan-1-ol is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a unique structure consisting of a bicyclo[1.1.1]pentane core with an ethyl group and a hydroxyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane core. Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylbicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core .
Applications De Recherche Scientifique
3-Ethylbicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. Its unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules to improve their properties. The compound can enhance the three-dimensional character and saturation of molecules, increasing their solubility, potency, and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: Another bicyclic compound used in organic synthesis and materials science.
Cubanes: Compounds with a cubic structure, used in materials science and medicinal chemistry.
Uniqueness
3-Ethylbicyclo[1.1.1]pentan-1-ol is unique due to its specific functional groups (ethyl and hydroxyl) attached to the bicyclo[1.1.1]pentane core. This combination of features makes it a versatile compound with applications in various fields, from drug discovery to materials science .
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-ethylbicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-6-3-7(8,4-6)5-6/h8H,2-5H2,1H3 |
Clé InChI |
WGUXBDPUMXVCDT-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


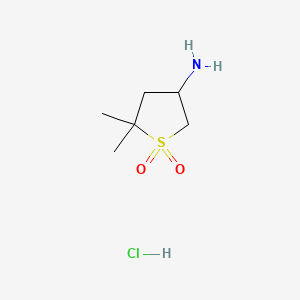
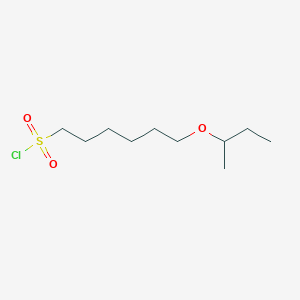
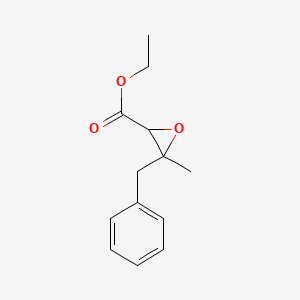
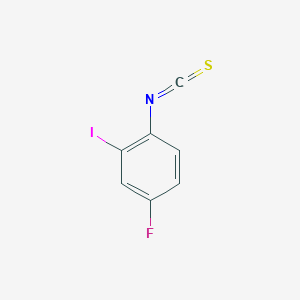
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)


![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
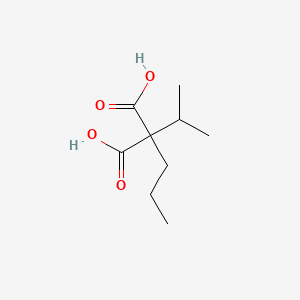
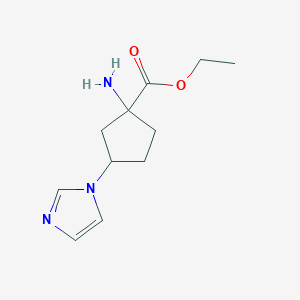
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
